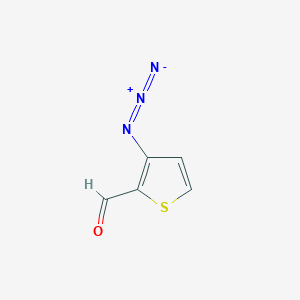

3-Azidothiophene-2-carbaldehyde

Description

Properties

Molecular Formula |

C5H3N3OS |

|---|---|

Molecular Weight |

153.16 g/mol |

IUPAC Name |

3-azidothiophene-2-carbaldehyde |

InChI |

InChI=1S/C5H3N3OS/c6-8-7-4-1-2-10-5(4)3-9/h1-3H |

InChI Key |

UJRSOSLXMVZOLC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1N=[N+]=[N-])C=O |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Applications

3-Azidothiophene-2-carbaldehyde serves as a versatile intermediate in organic synthesis. Its azide functional group allows for various reactions, including:

- Nucleophilic Substitution: The azide group can be replaced by nucleophiles, enabling the formation of diverse derivatives. For example, reactions with primary amines yield amides, which are essential in pharmaceuticals .

- Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming heterocycles that are valuable in drug design. The base-catalyzed cycloaddition of this compound with aldehydes has been reported to produce complex structures with potential biological activity .

- Thermal Decomposition: Studies indicate that upon heating, this compound undergoes thermal decomposition to yield thiophene derivatives, which may have unique properties and applications .

Research has highlighted the biological relevance of compounds derived from this compound:

- Antiviral and Cytotoxic Agents: Compounds synthesized from thiophene derivatives have shown promise as antiviral and cytotoxic agents. The unsaturated ketones derived from this compound exhibit significant biological activity, making them candidates for further investigation in drug development .

- Potential Anticancer Properties: Some derivatives have been evaluated for their anticancer properties. The ability to modify the azide group into various functional entities allows for the exploration of new therapeutic avenues against cancer cells .

Case Studies and Research Findings

Several studies demonstrate the practical applications of this compound:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-azidothiophene-2-carbaldehyde is best highlighted through comparisons with analogous thiophene derivatives and azide-containing compounds. Below is a detailed analysis:

Structural and Functional Analogues

3-Iodothiophene-2-carboxylic Acid (CAS: 60166-84-9)

- Structure : Replaces the azide (-N₃) and aldehyde (-CHO) groups with iodine (-I) and carboxylic acid (-COOH) at positions 3 and 2, respectively.

- Molecular Formula : C₅H₃IO₂S.

- Key Differences :

- The iodine substituent is a heavy halogen, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura).

- The carboxylic acid group enhances solubility in polar solvents and allows for salt formation or esterification.

- Applications: Used in synthesizing organometallic complexes and bioactive molecules requiring halogenated aromatic scaffolds .

This compound Oxime (CAS: 56488-98-3)

- Structure : Derived from the parent aldehyde via condensation with hydroxylamine, forming an oxime (-CH=N-OH) group.

- Molecular Formula : C₅H₄N₄OS.

- Key Differences :

- The oxime group improves stability compared to the aldehyde, reducing susceptibility to oxidation.

- Enables chelation with metal ions or participation in cyclization reactions.

- Applications : Used in coordination chemistry and as a precursor for heterocyclic compounds like triazoles .

3-Azidotetrahydrothiophene (CAS: 2008711-61-1)

- Structure : A saturated tetrahydrothiophene ring with an azide group at position 3.

- Molecular Formula : C₄H₇N₃S.

- Key Differences: The saturated ring lacks aromaticity, reducing conjugation and altering electronic properties. Enhanced flexibility due to the non-planar structure.

- Applications: Explored in polymer chemistry and as a monomer for functionalized materials .

Reactivity and Application Comparison

Stability and Handling

- This compound : Requires storage at low temperatures (-20°C) due to the sensitivity of the azide group to shock and heat.

- 3-Iodothiophene-2-carboxylic Acid : Stable under ambient conditions but light-sensitive; typically stored in amber glass.

- Oxime Derivative : More thermally stable than the parent aldehyde due to reduced electrophilicity .

Research Findings and Trends

- Material Science: Azide-functionalized thiophenes are increasingly used in photoaffinity labeling and surface functionalization of nanoparticles.

- Safety : Azide-containing compounds require careful handling due to explosive risks; tetrahydrothiophene derivatives offer safer alternatives in some industrial processes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-azidothiophene-2-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : A domino reaction involving vinyl azides and 1,4-dithiane-2,5-diol under mild conditions (e.g., 4 hours in 2 mL solvent with a 1:1 molar ratio) has been reported for structurally similar thiophene carbaldehydes. Base selection (e.g., 3.0 equiv. of K₂CO₃) significantly impacts yield, as shown in LC-MS-monitored reactions . For the azido derivative, stoichiometric control of NaN₃ introduction during substitution reactions may be critical.

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography using SHELXL software (widely adopted for small-molecule refinement) is recommended for unambiguous structural confirmation. Pair this with spectroscopic FT-IR for azide (N₃) stretch (~2100 cm⁻¹), ¹H/¹³C NMR for aldehyde proton (δ 9.8–10.2 ppm), and HRMS for molecular ion validation .

Q. What are the key reactivity patterns of the azide and aldehyde functional groups in this compound?

- Methodological Answer : The azide group enables Huisgen cycloaddition (click chemistry) for bioconjugation, while the aldehyde undergoes nucleophilic additions (e.g., with amines to form Schiff bases). For reduction, NaBH₄ selectively reduces the aldehyde to a hydroxymethyl group without affecting the azide, whereas LiAlH₄ may require careful temperature control to avoid side reactions .

Advanced Research Questions

Q. How does the electron-withdrawing azide group influence the electronic properties and regioselectivity of thiophene ring functionalization?

- Methodological Answer : Computational studies (DFT or Hammett parameters) can predict electrophilic substitution sites. Experimentally, compare reactivity with non-azidated analogs (e.g., 3-fluorothiophene-2-carbaldehyde ). The azide group may deactivate the thiophene ring, directing electrophiles to the 5-position. Validate via Suzuki-Miyaura cross-coupling with Pd(PPh₃)₄ and aryl boronic acids .

Q. What strategies mitigate thermal or photolytic decomposition of the azide group during storage or reactions?

- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber glass to prevent UV-induced degradation. For reactions, avoid prolonged heating >80°C; instead, use microwave-assisted synthesis for accelerated kinetics. Monitor azide stability via TLC or in situ IR .

Q. How can computational tools aid in retrosynthetic planning for derivatives of this compound?

- Methodological Answer : AI-driven platforms (e.g., PubChem’s retrosynthesis module) leverage databases like Reaxys to propose routes. For example, predictive models suggest one-step azidation of 3-bromothiophene-2-carbaldehyde via NaN₃/Pd catalysis or diazo transfer to 3-aminothiophene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.